2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H23N5OS2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. These compounds often exhibit promising results against various bacterial strains, fungi, and cancer cell lines, suggesting potential therapeutic applications. For instance, a series of benzothiazole pyrimidine derivatives demonstrated significant in vitro antibacterial and antifungal activities, outperforming standard drugs in some cases (Maddila et al., 2016). Similarly, new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed anti-inflammatory and analgesic properties, highlighting their potential in pain management and inflammation control (Abu‐Hashem et al., 2020).
Antitumor and Anti-inflammatory Properties
Several studies have focused on the synthesis of novel compounds with a benzothiazole moiety for evaluating their antitumor activities. For example, benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity, revealing considerable anticancer potential against various cancer cell lines (Yurttaş et al., 2015). Additionally, compounds incorporating a thiadiazole moiety were assessed for their insecticidal properties against the cotton leafworm, showcasing the versatility of these chemical structures in pest control applications (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
The research on thiazolopyrimidine derivatives also extends to their anticancer and antimicrobial efficacy. Novel synthesis approaches have led to the development of compounds with polyfunctionally substituted heterocyclic structures, demonstrating high antiproliferative activity against human cancer cell lines (Shams et al., 2010). This aligns with the findings on the antimicrobial activity of arylethylene benzofuranyl ketone derivatives, further emphasizing the broad spectrum of biological activities exhibited by these compounds (Micky et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell death . This could explain the compound’s cytotoxic activities against certain cell lines .
Result of Action
The compound has shown cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that the compound could induce cell death in these cell lines, potentially through disruption of the cell cycle .
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS2/c1-16-8-10-17(11-9-16)12-24-19(29)14-30-22-20-21(25-15-26-22)27-23(31-20)28(2)13-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBFUHJBDBHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.